4-tert-butyl-N'-[(4-fluorophenyl)carbonyl]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide typically involves the condensation of 4-tert-butylbenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N’-[(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: Similar structure with a methoxy group instead of a carbonyl group.
4-tert-butylphenyl isocyanate: Contains a similar tert-butylphenyl group but with an isocyanate functional group.
tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl-2,2-dimethyl-1,3-dioxane-4-acetate: A more complex molecule with a similar fluorophenyl group.
Uniqueness
4-tert-butyl-N’-[(4-fluorophenyl)carbonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N'-(4-fluorobenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-21-17(23)13-6-10-15(19)11-7-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBXVMMURRIGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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